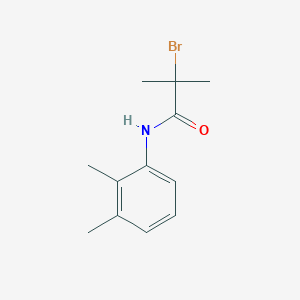
2-bromo-N-(2,3-dimethylphenyl)-2-methylpropanamide
Übersicht
Beschreibung
“2-bromo-N-(2,3-dimethylphenyl)-2-methylpropanamide” is a chemical compound. The name suggests that it is an amide, which is a type of organic compound that includes a carbonyl group (C=O) and an amine group (N-H). The “2-bromo” and “2-methyl” parts suggest that a bromine atom and a methyl group are attached to the second carbon in the propanamide backbone .
Molecular Structure Analysis
The molecular structure of this compound would include a three-carbon backbone (from the propanamide), with a bromine atom and a methyl group attached to the second carbon, and a 2,3-dimethylphenyl group attached to the nitrogen of the amide group .Chemical Reactions Analysis
Amides, in general, can undergo a variety of reactions. They can be hydrolyzed to form carboxylic acids and amines, or they can be reduced to form amines .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure. For example, amides typically have high boiling points due to the presence of the polar carbonyl group and the ability to form hydrogen bonds .Wissenschaftliche Forschungsanwendungen
1. Implications in Asymmetric Hartwig Oxindole Cyclizations
The rotational preferences of N-(2-bromo-4,6-dimethylphenyl)-N-methyl 2-phenylpropanamide, a model compound for precursors used in Hartwig asymmetric oxindole cyclizations, have been explored. Studies revealed that the atropisomers of this compound, which are significant for these cyclizations, show a stable axis under thermal conditions. However, in the basic conditions of the Hartwig cyclization, both the stereocenter and the chiral axis equilibrate via enolate formation, highlighting its potential in asymmetric synthesis (Mandel et al., 2013).
2. Synthesis of Spiro-Oxazolidinones
2-Bromo-2-methylpropanamides, upon reaction with lactams, are instrumental in the synthesis of spiro-oxazolidinones. These compounds, under acidic conditions, are hydrolyzed to yield ω-aminoester amides. This research opens avenues in the synthesis of complex organic structures and potentially active pharmaceutical ingredients (Scrimin et al., 1988).
3. Use in Tetrahydropyranyl Protecting Group Applications
The compound's role in the formation of tetrahydropyranyl protecting groups has been demonstrated. This application is crucial in organic chemistry for protecting sensitive alcohol groups during chemical reactions, thereby enhancing the versatility and effectiveness of synthesis strategies (Horning et al., 1970).
4. Electrochemical Reduction Studies
Electrochemical reduction of 2-bromo-2-methylpropanamides has been studied, revealing insights into the mechanisms of reduction and cyclocoupling reactions. Such studies are vital for understanding reaction pathways and optimizing conditions for industrial and laboratory chemical syntheses (Maran et al., 1987).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-bromo-N-(2,3-dimethylphenyl)-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c1-8-6-5-7-10(9(8)2)14-11(15)12(3,4)13/h5-7H,1-4H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSIBFRVABTZKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(C)(C)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



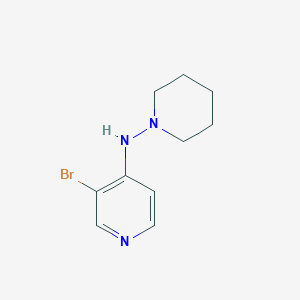
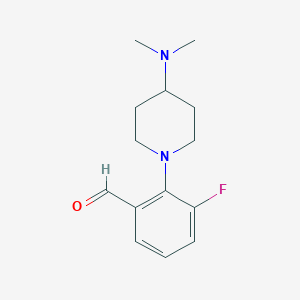
![2-bromo-2-methyl-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B1402037.png)

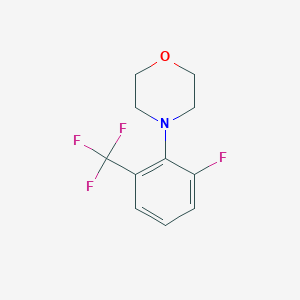
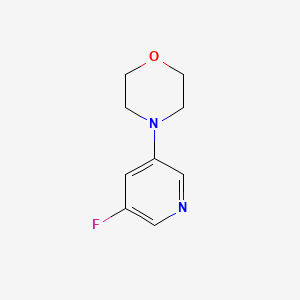
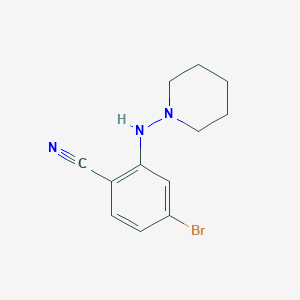
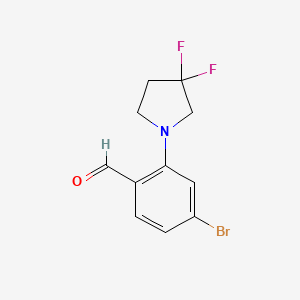
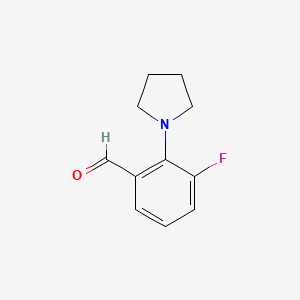



![Ethyl 2-cyclobutyl-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1402056.png)
